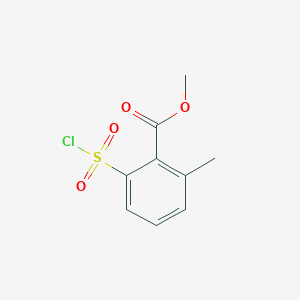

Methyl 2-(chlorosulfonyl)-6-methylbenzoate

Description

Significance of Chlorosulfonyl-Containing Benzoates in Contemporary Organic Synthesis

Chlorosulfonyl-containing benzoates are a class of compounds of significant interest in modern organic synthesis due to their dual reactivity. The sulfonyl chloride group is a potent electrophile, readily reacting with a wide array of nucleophiles to form sulfonamides, sulfonic esters, and sulfones. researchgate.netresearchgate.net This functionality is a cornerstone in the synthesis of pharmaceuticals and agrochemicals. nbinno.com For instance, the sulfonamide linkage is a key structural motif in many antibacterial drugs. rsc.org

Simultaneously, the benzoate (B1203000) ester portion of the molecule can undergo its own set of reactions, providing another handle for molecular elaboration. This bifunctional nature allows these compounds to act as versatile intermediates, enabling the construction of complex molecular architectures. They are particularly useful in the preparation of dyes, pigments, and specialty polymers. nbinno.comquora.com The interplay between the two functional groups can be exploited to achieve selective transformations, making them powerful tools for synthetic chemists. A related compound, Methyl 2-(chlorosulfonyl)benzoate, is noted as an intermediate for pharmaceuticals, saccharin (B28170), and pigments. chemicalbook.comchemicalbook.com

Overview of Benzoate Ester Functionalization Strategies

Benzoate esters are common structural units in organic chemistry, and numerous strategies have been developed for their functionalization. These methods allow for the conversion of the ester into a variety of other functional groups, enhancing the synthetic utility of benzoate-containing molecules.

Common Functionalization Reactions:

Hydrolysis: Esters can be cleaved back to the corresponding carboxylic acid and alcohol through reaction with water, typically catalyzed by an acid or a base. libretexts.org This is a fundamental transformation for deprotection or for accessing the carboxylic acid moiety for further reactions.

Reduction: Benzoate esters can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org Alternatively, they can be selectively reduced to aldehydes using reagents such as diisobutylaluminum hydride (DIBAL-H) at low temperatures. libretexts.org

Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds react with esters to produce tertiary alcohols. libretexts.org This reaction proceeds through the formation of a ketone intermediate which then reacts with a second equivalent of the organometallic reagent.

Acylation and Amination: While less direct, the ester can be hydrolyzed to the carboxylic acid, which can then be converted to an acid chloride and subsequently reacted with alcohols or amines to form new esters or amides. Catalysts like 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) can facilitate acylation of alcohols and phenols. organic-chemistry.org

Cross-Coupling Reactions: In some contexts, the ester group can be converted into a functionality suitable for palladium-catalyzed cross-coupling reactions, allowing for the formation of carbon-carbon bonds. researchgate.net

These strategies provide a robust toolbox for chemists to manipulate the benzoate ester group, enabling the synthesis of a wide range of derivatives from a common precursor.

Historical Development and Utility of Sulfonyl Chloride Reagents in Synthetic Methodologies

Sulfonyl chlorides have been indispensable reagents in organic chemistry for over a century. Their utility stems from the high reactivity of the sulfonyl chloride moiety, which serves as an excellent electrophile. Historically, the preparation of sulfonyl chlorides involved harsh conditions, such as the direct chlorination of sulfonic acids or their salts. google.comresearchgate.net

Over the years, milder and more efficient methods have been developed. These include the oxidative chlorination of sulfur-containing compounds like thiols and disulfides using various reagents. researchgate.netorganic-chemistry.org The Sandmeyer-type reaction, which converts aryldiazonium salts (derived from anilines) into sulfonyl chlorides using sulfur dioxide and a copper catalyst, has also been a common strategy. acs.org More recent advancements have focused on developing photocatalytic methods for their synthesis, offering milder reaction conditions and greater functional group tolerance. acs.org

The primary utility of sulfonyl chlorides is in the synthesis of sulfonamides through reaction with primary or secondary amines. This reaction is fundamental to the production of sulfa drugs and other biologically active molecules. researchgate.net They are also used to prepare sulfonic esters by reacting with alcohols, and as precursors for sulfenes via elimination reactions. magtech.com.cn The versatility and reliable reactivity of sulfonyl chlorides have cemented their place as one of the most important functional groups in the arsenal (B13267) of synthetic organic chemistry, finding use in fields ranging from medicinal chemistry to materials science. researchgate.netnbinno.com

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-chlorosulfonyl-6-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO4S/c1-6-4-3-5-7(15(10,12)13)8(6)9(11)14-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWTIKIBYZKYPLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)S(=O)(=O)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2 Chlorosulfonyl 6 Methylbenzoate and Analogous Structures

Direct Ring Chlorosulfonylation Approaches

Direct chlorosulfonylation involves the introduction of a chlorosulfonyl group onto the aromatic ring in a single step. This approach is often characterized by the use of strong sulfonating agents.

Chlorosulfonic Acid-Mediated Reactions

While specific examples for the direct chlorosulfonylation of a methyl 2-methylbenzoate (B1238997) substrate to yield methyl 2-(chlorosulfonyl)-6-methylbenzoate are not extensively detailed in readily available literature, the general reactivity of aromatic compounds with chlorosulfonic acid is a well-established transformation in organic chemistry. This method typically involves treating the aromatic substrate with an excess of chlorosulfonic acid. The reaction proceeds through an electrophilic aromatic substitution mechanism, where the highly electrophilic sulfur trioxide, or a related species generated in situ from chlorosulfonic acid, attacks the electron-rich aromatic ring. The regioselectivity of the substitution is governed by the directing effects of the substituents on the ring. For a substrate like methyl 2-methylbenzoate, the methyl and methoxycarbonyl groups would influence the position of the incoming chlorosulfonyl group.

Role of Thionyl Chloride in Facilitating Sulfonylation

Thionyl chloride (SOCl₂) is a versatile reagent in organic synthesis, primarily known for converting carboxylic acids to acyl chlorides. However, it also plays a role in the synthesis of sulfonyl chlorides from sulfonic acids. In the context of synthesizing compounds analogous to methyl 2-(chlorosulfonyl)-6-methylbenzoate, such as methyl 3-(chlorosulfonyl)-4-methylbenzoate, thionyl chloride is used to convert a carboxylic acid to its corresponding sulfonyl chloride. For instance, 3-(chlorosulfonyl)-4-methylbenzoic acid can be refluxed in thionyl chloride, followed by the removal of excess reagent. The subsequent addition of methanol (B129727) then yields methyl 3-(chlorosulfonyl)-4-methylbenzoate. chemicalbook.com This two-step process, where the sulfonic acid is first formed and then converted to the sulfonyl chloride, highlights an alternative to direct chlorosulfonylation of the aromatic ring.

Precursor-Based Synthetic Routes

Precursor-based routes involve the synthesis of an intermediate compound that is then converted to the final sulfonyl chloride. These methods often offer better control over regioselectivity and can be more suitable for industrial-scale production.

Continuous-Flow Diazotization for Aminobenzoate Chlorosulfonylation

A highly efficient method for the synthesis of methyl 2-(chlorosulfonyl)benzoate, an analog of the target compound, utilizes continuous-flow diazotization of methyl 2-aminobenzoate. acs.org This process involves the reaction of the aminobenzoate with a diazotizing agent, typically nitrous acid generated in situ from sodium nitrite (B80452) and a strong acid, to form a diazonium salt. This is followed by a chlorosulfonylation step. The use of a continuous-flow reactor is particularly advantageous as it allows for precise control of reaction parameters such as temperature and residence time, which is crucial for handling the often unstable diazonium intermediates. This method has been shown to significantly decrease side reactions, such as hydrolysis, even at high concentrations of hydrochloric acid. acs.org The high throughput of this continuous process makes it an attractive option for large-scale industrial synthesis. acs.org A patent also describes a process for preparing 2-chlorosulfonyl-3-methyl benzoate (B1203000), another structural analog, via the diazotization-sulfonation of 2-amino-3-methyl benzoate as the starting material. google.com

Oxidation-Based Pathways for Methyl 2-Chlorosulfonyl-3-Methylbenzoate Synthesis

An alternative precursor-based route for the synthesis of methyl 2-chlorosulfonyl-3-methylbenzoate involves the formation of a thioether intermediate followed by oxidation. google.comnus.edu.sg In this method, 2-nitro-3-methyl benzoate is reacted with benzyl (B1604629) isothiourea hydrochloride in the presence of a base to form a benzyl thioether intermediate. This intermediate is then subjected to an oxidation reaction to yield the final product, methyl 2-chlorosulfonyl-3-methylbenzoate. google.comnus.edu.sg The oxidant used in this step can be chlorine or sodium hypochlorite. google.com This synthetic strategy avoids the use of potentially hazardous reagents and high-temperature reactions, offering a simpler and more cost-effective process. nus.edu.sg The reaction conditions for the initial step can be carried out at temperatures ranging from 0-100 °C with a reaction time of 1-12 hours. google.com Similarly, the oxidation step can also be performed within a temperature range of 0-100 °C for 1-12 hours. google.com

Green Chemistry Principles in Methyl 2-(chlorosulfonyl)-6-methylbenzoate Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to minimize environmental impact and enhance safety. In the context of synthesizing methyl 2-(chlorosulfonyl)-6-methylbenzoate and its analogs, several approaches align with these principles.

The use of a cascade or one-pot reaction, as seen in the oxidation-based pathway for methyl 2-chlorosulfonyl-3-methylbenzoate, is a key green chemistry principle. By not isolating the intermediate thioether, the process reduces waste and solvent usage, leading to a more environmentally friendly and efficient synthesis. google.comnus.edu.sg This "cascade" method allows for the continuous reaction in a solution state, which is beneficial for industrial-scale production. google.com

Process Optimization and Scale-Up Considerations

The transition from laboratory-scale synthesis of Methyl 2-(chlorosulfonyl)-6-methylbenzoate and its analogs to industrial production necessitates a thorough examination of process optimization and scale-up strategies. This phase is critical to ensure safety, efficiency, cost-effectiveness, and environmental sustainability. Key considerations include managing hazardous reagents, controlling reaction exotherms, and developing robust isolation and purification procedures.

A primary challenge in scaling up chlorosulfonation reactions is the hazardous nature of the reagents, particularly chlorosulfonic acid. nih.gov On a large scale, the rapid heating of significant volumes of this corrosive and reactive substance poses substantial safety risks to personnel and facilities. nih.gov The evolution of large quantities of gas during the reaction and subsequent quenching steps also requires careful management to prevent pressure buildup in industrial reactors. nih.gov

Furthermore, the highly exothermic nature of the quenching process, where the reaction mixture is neutralized, presents a significant hurdle. nih.gov Inefficient heat removal can lead to runaway reactions, reduced product yields, and an increase in impurities, such as the corresponding sulfonic acid. nih.govacs.org As the scale of the reaction increases, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation progressively more difficult. catsci.com This necessitates specialized equipment and carefully controlled addition rates during the quenching phase. nih.gov

To address these challenges, several process optimization and scale-up strategies are employed:

Flow Chemistry: Continuous flow chemistry has emerged as a promising alternative to traditional batch processing for chlorosulfonation reactions. nih.gov By conducting the reaction in a continuous stream through a microreactor or a series of continuous stirred-tank reactors (CSTRs), the volume of hazardous material being processed at any given time is significantly reduced, enhancing safety. nih.gov Flow chemistry also offers superior heat transfer, enabling better control over reaction exotherms and improving product quality and yield. nih.gov This approach can also lead to a higher spacetime yield compared to batch processes, which are often limited by the time required for heating, cooling, and slow reagent addition. nih.gov

Design of Experiments (DoE): A systematic approach to process optimization involves the use of Design of Experiments (DoE). nih.gov This statistical tool allows for the simultaneous variation of multiple reaction parameters (e.g., temperature, reagent stoichiometry, reaction time) to identify the optimal conditions for maximizing yield and minimizing impurities. DoE has been successfully applied to optimize the synthesis of aryl sulfonyl chlorides, leading to improved reaction conditions before scaling up. nih.govresearchgate.net

Process Control and Automation: Implementing robust process control and automation is crucial for safe and reproducible large-scale production. nih.gov Real-time monitoring of critical parameters such as temperature, pressure, and reagent flow rates allows for immediate adjustments to maintain optimal reaction conditions. nih.govresearchgate.net Automation can also be used to control reagent addition rates and manage the filling levels of reactors, further enhancing safety and process efficiency. nih.govresearchgate.net

The following table summarizes key challenges and mitigation strategies for the scale-up of Methyl 2-(chlorosulfonyl)-6-methylbenzoate synthesis:

| Challenge | Potential Impact | Mitigation Strategy | Supporting Evidence/Rationale |

| Handling of Chlorosulfonic Acid | Safety hazards due to corrosivity (B1173158) and reactivity at high temperatures. | Utilize continuous flow chemistry to minimize the volume of hazardous material at any given time. Implement automated handling and process control. | Flow chemistry improves safety and reduces the risk associated with large volumes of heated chlorosulfonic acid. nih.gov |

| Exothermic Quenching | Runaway reactions, reduced yield, increased sulfonic acid impurity. | Employ flow chemistry for superior heat transfer. Carefully control the rate of addition during quenching. Utilize specialized heat exchange equipment. | Increasing the rate of addition in batch processes leads to reduced yields and higher impurity levels. nih.gov |

| Gas Evolution | Pressure buildup in reactors, potential for loss of containment. | Design reactors with adequate venting systems. Conduct reactions in a well-ventilated area with appropriate scrubbing systems. | Significant gas release occurs during both the reaction and isolation phases. nih.gov |

| Product Hydrolysis | Significant loss of product during aqueous work-up, leading to low isolated yields. | Minimize contact time with water. Explore alternative, non-aqueous work-up procedures or cascade reactions to avoid isolation of sensitive intermediates. | Isolated yields at large scale can be as low as 45% due to hydrolysis during isolation. acs.org |

| Heat Transfer | Inefficient heat removal in large reactors can lead to poor temperature control and side reactions. | Use jacketed reactors with efficient heat transfer fluids. Consider the use of flow reactors with a high surface-area-to-volume ratio. | The surface-area-to-volume ratio decreases as the reactor size increases, making heat removal more challenging. catsci.com |

The following table outlines a comparison of batch versus continuous flow processing for the synthesis of aryl sulfonyl chlorides, which is analogous to the synthesis of Methyl 2-(chlorosulfonyl)-6-methylbenzoate:

| Parameter | Batch Processing | Continuous Flow Processing |

| Safety | Higher risk due to large volumes of hazardous reagents and potential for thermal runaway. nih.gov | Enhanced safety due to small reaction volumes and superior heat control. nih.gov |

| Spacetime Yield | Limited by heating/cooling times and slow addition rates. nih.gov | Significantly improved due to faster reaction times and continuous operation. nih.gov |

| Product Quality | Potential for higher levels of impurities due to poor heat control during exothermic events. nih.gov | Improved product quality and consistency due to precise control over reaction parameters. nih.gov |

| Scalability | Scale-up can be challenging and may require significant process redesign. catsci.comillinois.edu | More straightforward to scale by running the process for longer durations or by "numbering up" (using multiple reactors in parallel). |

| Environmental Impact | Can generate large volumes of solvent waste and effluent. acs.org | Often allows for more efficient use of reagents and can reduce solvent consumption. nih.gov |

Chemical Reactivity and Mechanistic Investigations of Methyl 2 Chlorosulfonyl 6 Methylbenzoate

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Moiety

The sulfonyl chloride group (-SO₂Cl) is a highly reactive functional group that readily undergoes nucleophilic substitution. The strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom renders the sulfur atom highly electrophilic, making it susceptible to attack by a wide range of nucleophiles.

The reaction of sulfonyl chlorides with nucleophiles generally proceeds through a nucleophilic substitution mechanism at the sulfur atom. This can occur via two primary pathways: a stepwise addition-elimination mechanism or a concerted Sₙ2-like mechanism.

In the addition-elimination mechanism , the nucleophile attacks the electrophilic sulfur atom, leading to the formation of a transient pentacoordinate intermediate. This intermediate then eliminates the chloride ion to yield the final substitution product. The rate of this reaction is influenced by the nature of the nucleophile, the solvent, and the steric and electronic properties of the sulfonyl chloride.

The concerted mechanism , on the other hand, involves a single transition state where the nucleophile-sulfur bond is forming concurrently with the breaking of the sulfur-chlorine bond. Kinetic studies on similar aromatic sulfonyl chlorides suggest that the mechanism can be influenced by the reaction conditions and the nature of the nucleophile. nih.govresearchgate.net

While specific kinetic data for Methyl 2-(chlorosulfonyl)-6-methylbenzoate is not extensively documented, the reactivity is expected to be influenced by the steric hindrance imposed by the adjacent methyl and methyl ester groups. This steric crowding may affect the rate of nucleophilic attack.

Table 1: General Mechanistic Features of Nucleophilic Substitution at a Sulfonyl Chloride

| Mechanism | Intermediates | Transition State | Factors Favoring |

| Addition-Elimination | Pentacoordinate sulfur intermediate | Two transition states | Strong nucleophiles, polar aprotic solvents |

| Concerted (Sₙ2-like) | None | Single transition state | Weaker nucleophiles, non-polar solvents |

This table presents generalized information on sulfonyl chloride reactivity and is not based on specific experimental data for Methyl 2-(chlorosulfonyl)-6-methylbenzoate.

The high reactivity of the chlorosulfonyl group makes Methyl 2-(chlorosulfonyl)-6-methylbenzoate a valuable precursor for the synthesis of sulfonamides and sulfonic esters.

Sulfonamide Formation: Reaction with primary or secondary amines or ammonia (B1221849) results in the formation of the corresponding N-substituted or unsubstituted sulfonamides. organic-chemistry.orgresearchgate.net This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The general reaction is as follows:

R-SO₂Cl + 2 R'R''NH → R-SO₂NR'R'' + R'R''NH₂⁺Cl⁻

The utility of this reaction is broad, as sulfonamides are an important class of compounds in medicinal chemistry. researchgate.net

Sulfonic Ester Formation: Similarly, reaction with alcohols or phenols in the presence of a base affords sulfonic esters. ucl.ac.uk

R-SO₂Cl + R'OH + Base → R-SO₂OR' + Base·HCl

The choice of alcohol or phenol (B47542) allows for the introduction of a wide variety of functional groups.

Transformations Involving the Methyl Ester Functional Group

The methyl ester group (-COOCH₃) is another key reactive site in Methyl 2-(chlorosulfonyl)-6-methylbenzoate, susceptible to reactions such as hydrolysis and transesterification. organic-chemistry.org

Ester hydrolysis, the cleavage of an ester by water, can be catalyzed by either acid or base. chemguide.co.uklibretexts.org

Acid-Catalyzed Hydrolysis: This is a reversible process that involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. ucoz.comyoutube.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of methanol (B129727) yield the carboxylic acid. ucoz.comyoutube.com The reaction is typically driven to completion by using a large excess of water. chemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. rsc.orgacs.org This intermediate then collapses to form a carboxylate anion and methanol. The final step is an acid-base reaction between the carboxylic acid and the base. libretexts.org

The kinetics of ester hydrolysis are well-studied and generally follow second-order kinetics. acs.orgcdnsciencepub.com The rate is dependent on the concentration of both the ester and the catalyst (acid or base).

Table 2: Comparison of Acid- and Base-Catalyzed Ester Hydrolysis

| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |

| Catalyst | Strong Acid (e.g., H₂SO₄, HCl) | Strong Base (e.g., NaOH, KOH) |

| Reversibility | Reversible | Irreversible |

| Products | Carboxylic acid and alcohol | Carboxylate salt and alcohol |

| Mechanism | Involves protonation of the carbonyl oxygen | Involves nucleophilic attack by hydroxide ion |

This table outlines the general principles of ester hydrolysis.

Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. This reaction can also be catalyzed by either an acid or a base. In the context of Methyl 2-(chlorosulfonyl)-6-methylbenzoate, reaction with a different alcohol (R'OH) in the presence of a catalyst would lead to the formation of a new ester and methanol.

The mechanism is analogous to that of hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. The equilibrium can be shifted towards the product by using a large excess of the reactant alcohol or by removing the methanol as it is formed.

Electrophilic Aromatic Substitution Reactivity of the Benzoic Ring

The benzene (B151609) ring of Methyl 2-(chlorosulfonyl)-6-methylbenzoate is substituted with three groups: a chlorosulfonyl group, a methyl group, and a methyl ester group. The reactivity and regioselectivity of electrophilic aromatic substitution on this ring are governed by the electronic effects of these substituents. wikipedia.org

Both the chlorosulfonyl group (-SO₂Cl) and the methyl ester group (-COOCH₃) are electron-withdrawing groups. numberanalytics.com They deactivate the aromatic ring towards electrophilic attack by reducing its electron density through inductive and resonance effects. youtube.comquora.com Consequently, these groups are meta-directing, meaning they direct incoming electrophiles to the positions meta to themselves. numberanalytics.comyoutube.com

Conversely, the methyl group (-CH₃) is an electron-donating group that activates the ring (albeit weakly) and is ortho, para-directing.

Given the positions of the existing substituents on Methyl 2-(chlorosulfonyl)-6-methylbenzoate (1-chlorosulfonyl, 2-methyl ester, 6-methyl), the directing effects of these groups will influence the position of any further substitution. The powerful deactivating and meta-directing nature of the sulfonyl chloride and ester groups would likely dominate, making electrophilic substitution on this ring challenging and directing incoming electrophiles to the positions meta to these groups. numberanalytics.comquora.com

Regioselectivity and Steric Effects in Reactions Involving the Methyl and Chlorosulfonyl Groups

The reactivity of Methyl 2-(chlorosulfonyl)-6-methylbenzoate is significantly influenced by the steric and electronic effects arising from the ortho-positioning of the methyl and methyl carboxylate groups relative to the chlorosulfonyl moiety. These substituents create a sterically congested environment around the sulfur atom of the chlorosulfonyl group, which plays a crucial role in dictating the regioselectivity and outcome of its reactions.

The primary site of reactivity in Methyl 2-(chlorosulfonyl)-6-methylbenzoate is the highly electrophilic sulfur atom of the chlorosulfonyl group. This group is susceptible to nucleophilic attack, typically resulting in the displacement of the chloride ion and the formation of sulfonamides, sulfonic esters, or sulfonic acids, depending on the nature of the nucleophile. However, the presence of the adjacent methyl group introduces considerable steric hindrance, which can impede the approach of nucleophiles.

This steric crowding has a profound impact on the reaction kinetics. Generally, steric hindrance is expected to decrease the rate of a bimolecular nucleophilic substitution (SN2) reaction. However, studies on analogous ortho-substituted arenesulfonyl chlorides have revealed a counterintuitive acceleration in the rate of nucleophilic substitution. This phenomenon has been attributed to the relief of ground-state steric strain upon moving to the transition state. The bulky ortho substituents can lead to a more rigid and sterically compressed ground state. The transition state, which is thought to have a more open, trigonal bipyramidal geometry, can alleviate some of this steric repulsion, thus lowering the activation energy and accelerating the reaction.

In the case of Methyl 2-(chlorosulfonyl)-6-methylbenzoate, the ortho-methyl group is expected to exert such a steric effect. Reactions with nucleophiles, such as amines, are anticipated to proceed at the sulfonyl chloride moiety. The regioselectivity is therefore directed towards the formation of a new bond at the sulfur atom.

A notable example of the reactivity of Methyl 2-(chlorosulfonyl)-6-methylbenzoate is its intramolecular cyclization upon reaction with ammonia. In a documented synthesis, the treatment of Methyl 2-(chlorosulfonyl)-6-methylbenzoate with cold ammonium (B1175870) hydroxide resulted in the formation of 4-methylsaccharin. epo.org This reaction proceeds via an initial nucleophilic attack of ammonia on the sulfonyl chloride to form the corresponding sulfonamide intermediate. This is followed by an intramolecular cyclization, where the sulfonamide nitrogen attacks the carbonyl carbon of the methyl ester group, leading to the formation of the five-membered saccharin (B28170) ring system.

The yield for this specific transformation was reported to be 12%, which suggests that while the reaction is regioselective for the formation of the saccharin ring, it may be hampered by the steric hindrance imposed by the ortho-methyl group, potentially affecting the efficiency of the cyclization step. epo.org

| Reactant | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Methyl 2-(chlorosulfonyl)-6-methylbenzoate | Ammonium Hydroxide | 4-Methylsaccharin | 12 | epo.org |

Spectroscopic and Structural Characterization of Methyl 2 Chlorosulfonyl 6 Methylbenzoate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei. While specific experimental spectra for Methyl 2-(chlorosulfonyl)-6-methylbenzoate are not widely published, the expected chemical shifts and multiplicities can be predicted based on its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the two different methyl groups.

Aromatic Protons (Ar-H): The three protons on the benzene (B151609) ring would appear in the typical aromatic region (approximately 7.0-8.5 ppm). Due to the substitution pattern, they would likely present as a complex multiplet or as distinct doublets and triplets, with coupling constants reflecting their ortho, meta, and para relationships.

Methoxy Protons (-OCH₃): A sharp singlet is anticipated for the three protons of the methyl ester group, likely appearing in the range of 3.8-4.0 ppm.

Aromatic Methyl Protons (Ar-CH₃): The protons of the methyl group attached directly to the benzene ring are expected to produce a singlet at approximately 2.4-2.6 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on each unique carbon atom in the molecule.

Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to resonate at the downfield end of the spectrum, typically in the 165-170 ppm range.

Aromatic Carbons (Ar-C): Six distinct signals are expected for the aromatic carbons, appearing between 120-145 ppm. The carbons directly attached to the electron-withdrawing sulfonyl chloride and ester groups (C2 and C1, respectively) and the methyl group (C6) would have characteristic chemical shifts influenced by these substituents.

Methoxy Carbon (-OCH₃): The carbon of the methyl ester group would likely appear around 52-55 ppm.

Aromatic Methyl Carbon (Ar-CH₃): The carbon of the methyl group on the benzene ring is anticipated to have a chemical shift in the range of 20-25 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Methyl 2-(chlorosulfonyl)-6-methylbenzoate

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Ar-H | ~7.0 - 8.5 (m) | - |

| -OCH₃ | ~3.8 - 4.0 (s) | ~52 - 55 |

| Ar-CH₃ | ~2.4 - 2.6 (s) | ~20 - 25 |

| C=O | - | ~165 - 170 |

| Ar-C | - | ~120 - 145 |

(s = singlet, m = multiplet)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. For Methyl 2-(chlorosulfonyl)-6-methylbenzoate (C₉H₉ClO₄S), the monoisotopic mass is 247.99 Da. uni.lu

Predicted collision cross-section data suggests several possible adducts that could be observed in an electrospray ionization (ESI) mass spectrum. uni.lu The molecular ion peak [M]⁺ would be observed at an m/z of approximately 247.99. uni.lu Due to the natural abundance of the ³⁷Cl isotope, a characteristic [M+2]⁺ peak at m/z 249.99 with about one-third the intensity of the [M]⁺ peak is expected.

Common fragmentation pathways for this molecule would likely involve:

Loss of the methoxy radical (•OCH₃): Cleavage of the ester group could lead to a fragment ion at m/z 217.

Loss of the chlorine atom (•Cl): Fragmentation of the sulfonyl chloride group could result in an ion at m/z 213.

Loss of sulfur dioxide (SO₂): A common fragmentation for sulfonyl compounds.

Table 2: Predicted m/z Values for Adducts of Methyl 2-(chlorosulfonyl)-6-methylbenzoate

| Adduct | Predicted m/z |

|---|---|

| [M]⁺ | 247.99046 |

| [M+H]⁺ | 248.99829 |

| [M+Na]⁺ | 270.98023 |

| [M-H]⁻ | 246.98373 |

Data sourced from PubChemLite. uni.lu

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of Methyl 2-(chlorosulfonyl)-6-methylbenzoate is expected to display several key absorption bands:

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected around 1720-1740 cm⁻¹.

S=O Stretches: The sulfonyl chloride group should exhibit two strong stretching vibrations: an asymmetric stretch typically between 1370-1390 cm⁻¹ and a symmetric stretch between 1160-1190 cm⁻¹.

C-O Stretch: The ester C-O stretches are expected in the 1100-1300 cm⁻¹ region.

Aromatic C=C Stretches: Multiple bands of medium intensity are anticipated in the 1450-1600 cm⁻¹ range, corresponding to the benzene ring.

C-H Stretches: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the two methyl groups would be observed just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While aromatic ring vibrations are typically strong in both IR and Raman, the S=O and S-Cl stretches of the sulfonyl chloride group are also expected to be prominent in the Raman spectrum.

Table 3: Expected Vibrational Frequencies for Methyl 2-(chlorosulfonyl)-6-methylbenzoate

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Ester | C=O Stretch | ~1720 - 1740 | Strong |

| Sulfonyl Chloride | S=O Asymmetric Stretch | ~1370 - 1390 | Strong |

| Sulfonyl Chloride | S=O Symmetric Stretch | ~1160 - 1190 | Strong |

| Aromatic Ring | C=C Stretches | ~1450 - 1600 | Medium-Strong |

| Ester | C-O Stretch | ~1100 - 1300 | Strong |

| Aromatic C-H | C-H Stretch | >3000 | Medium |

| Aliphatic C-H | C-H Stretch | <3000 | Medium |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

As of this writing, a solved crystal structure for Methyl 2-(chlorosulfonyl)-6-methylbenzoate has not been deposited in publicly accessible crystallographic databases. Therefore, experimental data on its solid-state structure, including unit cell parameters, space group, and atomic coordinates, is not available. Such a study would be invaluable for confirming the molecular geometry and understanding the non-covalent interactions that dictate its crystal packing. researchgate.netnih.gov

Hirshfeld Surface Analysis for Intermolecular Interaction Mapping

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govmdpi.com This analysis requires a known crystal structure obtained from X-ray diffraction data. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Two-dimensional fingerprint plots derived from this surface provide a quantitative summary of the different types of intermolecular interactions, such as hydrogen bonds and van der Waals forces. nih.gov

Since a crystal structure for Methyl 2-(chlorosulfonyl)-6-methylbenzoate is not currently available, a Hirshfeld surface analysis cannot be performed. If a structure were determined, this analysis would reveal the nature and extent of interactions involving the sulfonyl oxygen atoms, the ester group, and the aromatic system, providing a deep understanding of the forces governing the compound's solid-state architecture. nih.gov

Computational Chemistry Studies on Methyl 2 Chlorosulfonyl 6 Methylbenzoate

Electronic Structure and Reactivity Predictions via Quantum Chemical Methods

Quantum chemical methods, particularly Density Functional Theory (DFT), are fundamental to predicting the electronic structure and reactivity of molecules like Methyl 2-(chlorosulfonyl)-6-methylbenzoate. These calculations provide detailed information about the distribution of electrons within the molecule, which governs its chemical behavior.

Detailed research findings from computational studies on analogous aromatic sulfonyl chlorides and substituted benzoates allow for robust predictions about the subject compound. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G++(2d,p), are employed to optimize the molecular geometry and calculate key electronic properties. cdnsciencepub.com Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the LUMO is indicative of the molecule's ability to accept electrons, highlighting regions susceptible to nucleophilic attack. For aromatic sulfonyl chlorides, the LUMO is often associated with the σ* orbital of the S-Cl bond, suggesting this bond is the likely site for cleavage during nucleophilic substitution reactions. cdnsciencepub.com

The presence of both an electron-withdrawing chlorosulfonyl group and a methyl ester group, along with an electron-donating methyl group on the benzene (B151609) ring, creates a complex electronic environment. The interplay of these substituents dictates the electron density across the aromatic ring and at the reactive sulfonyl chloride moiety. Quantum chemical calculations can quantify these effects through population analysis, generating electrostatic potential maps that visualize electron-rich and electron-poor regions. Reactivity indices, derived from the energies of the frontier orbitals, provide a quantitative measure of reactivity.

Table 1: Predicted Electronic Properties of a Model Aromatic Sulfonyl Chloride

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| HOMO Energy | -7.5 eV | B3LYP/6-311G++(2d,p) |

| LUMO Energy | -1.2 eV | B3LYP/6-311G++(2d,p) |

| HOMO-LUMO Gap | 6.3 eV | B3LYP/6-311G++(2d,p) |

| Dipole Moment | 4.5 Debye | B3LYP/6-311G++(2d,p) |

| Electrophilicity Index (ω) | 2.5 eV | B3LYP/6-311G++(2d,p) |

This table presents typical data obtained from DFT calculations on a substituted benzenesulfonyl chloride, serving as an example for the type of information generated for Methyl 2-(chlorosulfonyl)-6-methylbenzoate.

Reaction Mechanism Elucidation and Transition State Calculations

Understanding the mechanisms of reactions involving Methyl 2-(chlorosulfonyl)-6-methylbenzoate is critical for its application in synthesis. Computational chemistry provides the tools to map out entire reaction pathways, identify intermediates, and calculate the structures and energies of transition states.

For sulfonyl chlorides, a primary reaction of interest is nucleophilic substitution at the sulfur atom. Theoretical calculations can distinguish between different possible mechanisms, such as a concerted SN2-type mechanism or a stepwise addition-elimination pathway. semanticscholar.org By calculating the potential energy surface, researchers can identify the lowest energy path from reactants to products. The key point on this path is the transition state, which represents the energy maximum. The energy difference between the reactants and the transition state is the activation energy, a critical parameter that determines the reaction rate.

Studies on the solvolysis of benzenesulfonyl chlorides suggest that these reactions often proceed through a single, trigonal bipyramidal transition state, characteristic of an SN2 mechanism. cdnsciencepub.com DFT calculations can precisely model the geometry of this transition state, showing the incoming nucleophile and the departing chloride ion temporarily associated with the central sulfur atom. semanticscholar.orgresearchgate.net For Methyl 2-(chlorosulfonyl)-6-methylbenzoate, the steric hindrance from the ortho-methyl group could influence the geometry and energy of the transition state, a factor that can be accurately assessed computationally.

Table 2: Calculated Activation Energies for Nucleophilic Substitution on a Model Benzenesulfonyl Chloride

| Nucleophile | Reaction Type | Calculated Activation Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| Cl⁻ | Symmetric SN2 | 15.2 | ωB97X-D/6-311+G(d,p) |

| H₂O | Hydrolysis | 18.5 | PM3 |

| CH₃OH | Methanolysis | 17.9 | DFT/B3LYP |

This table provides example activation energies for reactions analogous to those that Methyl 2-(chlorosulfonyl)-6-methylbenzoate would undergo, as determined by transition state calculations. researchgate.netnih.gov

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape and flexibility of Methyl 2-(chlorosulfonyl)-6-methylbenzoate are defined by its possible conformations. Conformational analysis aims to identify the stable arrangements of the molecule (conformers) and the energy barriers between them.

The primary rotatable bonds in this molecule are between the aromatic ring and the sulfonyl chloride group, and between the ring and the methyl ester group. Computational methods can systematically rotate these bonds and calculate the corresponding energy to generate a potential energy map. This analysis reveals the lowest energy (most stable) conformations. For many benzenesulfonyl compounds, the preferred conformation involves the S-Cl bond being oriented roughly perpendicular to the plane of the benzene ring. nih.gov However, the presence of two ortho substituents in Methyl 2-(chlorosulfonyl)-6-methylbenzoate introduces significant steric strain, which will likely dictate the preferred orientation of both the sulfonyl chloride and methyl ester groups to minimize repulsive interactions. semanticscholar.orgrsc.org

While static calculations identify stable conformers, Molecular Dynamics (MD) simulations provide a view of the molecule's dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing researchers to observe conformational changes, vibrations, and interactions with solvent molecules on a timescale of nanoseconds or longer. This provides a more realistic picture of the molecule's behavior in a specific environment, such as in solution. mdpi.com

Table 3: Key Dihedral Angles in a Predicted Low-Energy Conformer of a Model Ortho-Substituted Aromatic Sulfonyl Compound

| Dihedral Angle | Description | Calculated Angle (degrees) |

|---|---|---|

| C1-C2-S-Cl | Orientation of S-Cl bond relative to the ring | ± 85.0 |

| C2-C1-C(O)-O | Orientation of ester group relative to the ring | ± 45.0 |

| C1-C(O)-O-CH₃ | Orientation of the methyl group of the ester | 180.0 |

This table illustrates the type of geometric data obtained from conformational analysis, showing the predicted stable arrangement of functional groups for a sterically hindered molecule similar to Methyl 2-(chlorosulfonyl)-6-methylbenzoate.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry is an essential tool for interpreting and predicting spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can aid in the structural confirmation of newly synthesized compounds.

NMR Spectra: The prediction of ¹H and ¹³C NMR chemical shifts is routinely performed using DFT calculations, typically employing the Gauge-Including Atomic Orbital (GIAO) method. nih.govacs.orgacs.org This method calculates the magnetic shielding tensor for each nucleus in the molecule. The calculated shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. acs.org For Methyl 2-(chlorosulfonyl)-6-methylbenzoate, these calculations would predict the specific chemical shifts for the aromatic protons, the methyl protons on the ring, and the methyl protons of the ester, as well as for all the carbon atoms. The accuracy of these predictions is generally high, making them a valuable aid in spectral assignment. acs.org

IR Spectra: The vibrational frequencies that correspond to peaks in an IR spectrum can also be calculated using DFT. arxiv.org The calculation provides a set of harmonic vibrational frequencies and their corresponding intensities. These frequencies often need to be scaled by an empirical factor to correct for anharmonicity and other systematic errors in the computational method, leading to a better match with experimental spectra. arxiv.org For Methyl 2-(chlorosulfonyl)-6-methylbenzoate, calculations would predict the characteristic stretching frequencies for the S=O bonds in the sulfonyl group (typically strong bands around 1150-1300 cm⁻¹), the C=O bond of the ester (around 1720 cm⁻¹), and various C-H and C-C vibrations of the aromatic ring. mdpi.com

Table 4: Comparison of Predicted and Typical Experimental Spectroscopic Data for Key Functional Groups

| Functional Group | Spectroscopic Parameter | Predicted Value (Calculated) | Typical Experimental Range |

|---|---|---|---|

| Aromatic C-H | ¹H NMR Chemical Shift | 7.2 - 7.8 ppm | 7.0 - 8.0 ppm |

| Ester -OCH₃ | ¹H NMR Chemical Shift | 3.8 - 4.0 ppm | 3.7 - 4.1 ppm |

| C=O (Ester) | IR Frequency | ~1725 cm⁻¹ | 1715 - 1740 cm⁻¹ |

| -SO₂- (Asymmetric Stretch) | IR Frequency | ~1290 cm⁻¹ | 1250 - 1350 cm⁻¹ |

| -SO₂- (Symmetric Stretch) | IR Frequency | ~1145 cm⁻¹ | 1140 - 1160 cm⁻¹ |

This table shows how computationally predicted spectroscopic data for the functional groups in Methyl 2-(chlorosulfonyl)-6-methylbenzoate would correlate with established experimental values. mdpi.com

Applications of Methyl 2 Chlorosulfonyl 6 Methylbenzoate As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Sulfonamide Derivatives

The chlorosulfonyl group (-SO₂Cl) is the most reactive site on the methyl 2-(chlorosulfonyl)-6-methylbenzoate molecule. This functional group readily undergoes nucleophilic substitution reactions with primary and secondary amines to form sulfonamides. This reaction is a cornerstone of medicinal and materials chemistry, as the sulfonamide functional group is a key component in a wide array of biologically active compounds and functional materials.

The general reaction involves the attack of the nitrogen atom of the amine on the electron-deficient sulfur atom of the chlorosulfonyl group, leading to the displacement of the chloride ion and the formation of a stable sulfur-nitrogen bond. The reaction typically proceeds under mild conditions and in the presence of a base to neutralize the hydrochloric acid byproduct.

Table 1: General Reaction for the Synthesis of Sulfonamide Derivatives

| Reactant 1 | Reactant 2 | Product |

| Methyl 2-(chlorosulfonyl)-6-methylbenzoate | Primary or Secondary Amine (R¹R²NH) | Methyl 2-(N-(R¹,R²)-sulfamoyl)-6-methylbenzoate |

While specific examples detailing the use of methyl 2-(chlorosulfonyl)-6-methylbenzoate in the synthesis of a wide range of sulfonamide derivatives are not extensively documented in publicly available literature, the reactivity of the chlorosulfonyl group is a well-established principle in organic chemistry. This inherent reactivity makes it a reliable precursor for generating a library of sulfonamide compounds for various research and development purposes.

Building Block for the Development of Sulfonylurea Herbicides and Agrochemicals

The structural motif of a substituted benzoic acid derivative containing a sulfonyl group is of significant importance in the agrochemical industry, particularly in the development of sulfonylurea herbicides. These herbicides are known for their high efficacy at low application rates and their selective action against weeds.

A notable example that highlights the utility of this chemical class is the synthesis of the commercial herbicide triflusulfuron-methyl (B1682544). A key intermediate in the production of triflusulfuron-methyl is methyl 2-(chlorosulfonyl)-3-methylbenzoate, a constitutional isomer of methyl 2-(chlorosulfonyl)-6-methylbenzoate. uni-konstanz.denih.gov This intermediate undergoes a reaction with a specific aminotriazine (B8590112) derivative to form the final sulfonylurea linkage.

The synthesis of triflusulfuron-methyl underscores the importance of the methyl benzoate (B1203000) sulfonyl chloride scaffold in constructing the core structure of potent herbicides. google.comnih.govresearchgate.net The presence of the methyl ester and the sulfonyl chloride on the benzene (B151609) ring allows for the sequential introduction of the different components of the final herbicide molecule. While a direct application of methyl 2-(chlorosulfonyl)-6-methylbenzoate in a commercially available herbicide is not explicitly documented, its structural similarity to key intermediates strongly suggests its potential as a building block for the discovery and development of new agrochemicals with potentially novel properties and activities.

Synthesis of Diverse Heterocyclic Systems

The reactive nature of the chlorosulfonyl group, combined with the other functionalities on the benzene ring, provides the potential for methyl 2-(chlorosulfonyl)-6-methylbenzoate to be utilized in the synthesis of various heterocyclic systems. Sulfur-containing heterocycles are of particular interest due to their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

The chlorosulfonyl group can act as an electrophilic partner in cyclization reactions. For instance, it could potentially react with a nucleophile on a side chain, which could be introduced via modification of the methyl ester or the methyl group, to form a sulfur-containing ring fused to the benzene ring.

While the potential for such transformations exists based on fundamental principles of organic reactivity, specific examples of the use of methyl 2-(chlorosulfonyl)-6-methylbenzoate in the synthesis of diverse heterocyclic systems are not well-documented in the scientific literature. Further research would be required to explore and establish its utility in this area of synthetic chemistry.

Role in the Preparation of Advanced Materials Precursors

The functional groups present in methyl 2-(chlorosulfonyl)-6-methylbenzoate also suggest its potential as a precursor for advanced materials. The chlorosulfonyl group can be used to introduce sulfonate or sulfonamide functionalities into polymers or other materials, which can impart specific properties such as ion-exchange capabilities, thermal stability, or altered solubility.

For example, the molecule could potentially be used as a monomer in polymerization reactions. The methyl ester could be hydrolyzed to a carboxylic acid, which could then be used in condensation polymerizations. The chlorosulfonyl group could be used to cross-link polymer chains or to functionalize the surface of materials.

However, a review of the current scientific literature does not reveal specific examples of methyl 2-(chlorosulfonyl)-6-methylbenzoate being used in the preparation of advanced materials precursors. This remains a potential area of application that is yet to be explored.

Design and Construction of Complex Organic Molecules

In the field of total synthesis of natural products and the design of complex organic molecules, the availability of versatile building blocks is crucial. Methyl 2-(chlorosulfonyl)-6-methylbenzoate, with its multiple functional groups, has the potential to serve as a valuable starting material or intermediate in multi-step synthetic sequences.

The distinct reactivity of the chlorosulfonyl and methyl ester groups allows for their selective manipulation at different stages of a synthesis. The ortho-relationship of the methyl and chlorosulfonyl groups could also be exploited to direct the stereochemistry of subsequent reactions.

Despite this potential, there are no prominent examples in the published scientific literature of methyl 2-(chlorosulfonyl)-6-methylbenzoate being employed as a key building block in the total synthesis of a complex natural product or other intricate organic molecules. Its application in this domain of synthetic chemistry is an area that warrants further investigation.

Future Research Directions and Emerging Methodologies

Development of Novel Catalytic Systems for Enhanced Transformations

The transformation of aryl sulfonyl chlorides is a cornerstone of modern organic synthesis, and the development of novel catalytic systems continues to be a major research focus. For a compound like Methyl 2-(chlorosulfonyl)-6-methylbenzoate, these advancements could unlock new reaction pathways and improve the efficiency and selectivity of existing ones.

Palladium-catalyzed reactions have been instrumental in the functionalization of aryl sulfonyl chlorides. These catalysts can facilitate a range of transformations, including cross-coupling reactions where the sulfonyl chloride group acts as a leaving group. Future research is likely to focus on developing more active and robust palladium catalysts capable of operating under milder conditions and with lower catalyst loadings. The use of specialized ligands can be expected to play a crucial role in tuning the reactivity and selectivity of these catalytic systems, enabling transformations that are currently challenging.

Nickel-catalyzed cross-coupling reactions have emerged as a powerful and more sustainable alternative to palladium-based systems for the transformation of aryl chlorides and sulfonamides. chimia.chsynthiaonline.comrsc.org Given the lower cost and higher abundance of nickel, there is a strong impetus to develop nickel catalysts for the cross-coupling of aryl sulfonyl chlorides like Methyl 2-(chlorosulfonyl)-6-methylbenzoate. Research in this area will likely focus on designing new ligand architectures that can stabilize the nickel catalytic species and facilitate challenging bond formations. synthiaonline.com

Visible-light photoredox catalysis represents a paradigm shift in organic synthesis, offering green and efficient methods for a variety of transformations. sinodoschemistry.com This technology utilizes light energy to drive chemical reactions, often under very mild conditions. For aryl sulfonyl chlorides, photoredox catalysis can enable the generation of aryl radicals, which can then participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. sinodoschemistry.com Future research will likely explore the application of photoredox catalysis to the specific transformations of Methyl 2-(chlorosulfonyl)-6-methylbenzoate, potentially leading to the discovery of entirely new reaction pathways.

| Catalytic System | Potential Transformations of Methyl 2-(chlorosulfonyl)-6-methylbenzoate | Key Research Directions |

| Palladium Catalysis | Cross-coupling reactions (e.g., Suzuki, Stille) | Development of more active and stable catalysts, design of novel ligands for enhanced selectivity. youtube.com |

| Nickel Catalysis | C-N and C-S bond formation, reductive cross-coupling | Exploration of new ligand scaffolds, expansion of substrate scope to include complex aryl sulfonyl chlorides. chimia.chsynthiaonline.comrsc.org |

| Photoredox Catalysis | Generation of aryl radicals for various bond formations | Discovery of new photocatalysts, application to asymmetric synthesis, and development of dual catalytic systems. sinodoschemistry.com |

Integration of Flow Chemistry for Continuous and Efficient Synthesis

Flow chemistry, or continuous-flow synthesis, is a rapidly advancing technology that offers significant advantages over traditional batch processing, including improved safety, enhanced reaction control, and greater scalability. The synthesis and transformation of aryl sulfonyl chlorides are particularly well-suited to flow chemistry approaches.

| Feature of Flow Chemistry | Application to Methyl 2-(chlorosulfonyl)-6-methylbenzoate | Potential Benefits |

| Enhanced Safety | Synthesis involving hazardous reagents like chlorosulfonic acid. | Minimized risk of thermal runaway, reduced operator exposure to hazardous materials. synthiaonline.comchemcopilot.com |

| Precise Reaction Control | Control over temperature, pressure, and mixing in transformations. | Improved yields and selectivities, reduced byproduct formation. chemcopilot.com |

| Scalability | Production of larger quantities for industrial applications. | Seamless scaling from laboratory to production scale without re-optimization. chemcopilot.com |

| Process Intensification | Integration of multiple synthetic steps into a continuous process. | Reduced manufacturing footprint, lower operational costs, and increased throughput. sinodoschemistry.com |

Exploration of Unconventional Reaction Pathways and Conditions

Moving beyond traditional thermal and catalytic methods, the exploration of unconventional reaction conditions is opening up new avenues for the transformation of aryl sulfonyl chlorides. These emerging methodologies can offer unique reactivity and selectivity profiles, providing access to novel chemical space.

Electrochemical synthesis, which uses electricity to drive chemical reactions, is a powerful and sustainable approach to organic synthesis. Electrosynthesis can provide access to highly reactive intermediates under mild conditions and can often avoid the use of stoichiometric chemical oxidants or reductants. The electrochemical synthesis of aryl sulfonyl chlorides and their derivatives is an area of growing interest, and future research may explore the application of this technology to the synthesis and transformations of Methyl 2-(chlorosulfonyl)-6-methylbenzoate. sigmaaldrich.com

Mechanochemistry, the use of mechanical force to induce chemical reactions, is a solvent-free or low-solvent technique that can offer significant environmental benefits. Ball milling is a common mechanochemical technique that has been applied to a variety of organic transformations. The application of mechanochemistry to the reactions of aryl sulfonyl chlorides is a relatively unexplored area, but it holds the potential for the development of highly efficient and sustainable synthetic methods.

Sonochemistry, the use of ultrasound to promote chemical reactions, can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. This technique has been shown to be effective for a range of organic reactions, and its application to the transformations of aryl sulfonyl chlorides could lead to the development of novel and efficient synthetic protocols.

| Unconventional Method | Principle | Potential Application to Methyl 2-(chlorosulfonyl)-6-methylbenzoate |

| Electrosynthesis | Use of electrical current to drive redox reactions. | Green synthesis of the compound or its derivatives, accessing unique reactive intermediates. sigmaaldrich.com |

| Mechanochemistry | Application of mechanical energy to induce chemical change. | Solvent-free synthesis and transformations, reducing environmental impact. |

| Sonochemistry | Use of high-frequency sound waves to promote reactions. | Enhanced reaction rates and yields in transformations such as nucleophilic substitution or coupling reactions. |

Application of Machine Learning and Artificial Intelligence in Retrosynthetic Analysis

In addition to predicting retrosynthetic pathways, ML models can also be used to predict the outcome and optimal conditions for chemical reactions. ucla.edu By training on large datasets of experimental data, these models can learn the complex relationships between reactants, reagents, and reaction outcomes. This predictive power can help chemists to identify the most promising reaction conditions for a given transformation, saving time and resources in the laboratory. The integration of AI and machine learning into the workflow of synthetic chemists is expected to accelerate the discovery and development of new molecules and materials.

| AI/ML Application | Description | Relevance to Methyl 2-(chlorosulfonyl)-6-methylbenzoate |

| Retrosynthesis Prediction | Algorithms that suggest synthetic routes by working backward from the target molecule. | Design of efficient and novel synthetic pathways to the target compound. chemcopilot.comengineering.org.cn |

| Reaction Outcome Prediction | Machine learning models that predict the products and yields of chemical reactions. | Optimization of reaction conditions for the synthesis and transformations of the compound. ucla.edu |

| Automated Synthesis | Integration of AI-driven synthesis planning with robotic platforms for automated execution of chemical reactions. | Rapid and efficient synthesis of derivatives for screening and development. rsc.org |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-(chlorosulfonyl)-6-methylbenzoate, and what are the critical reaction conditions?

- Methodology : The compound is typically synthesized via sulfonation of the parent benzoate ester. For example, chlorosulfonyl groups can be introduced using chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation. Subsequent esterification with methanol in the presence of a catalyst (e.g., H₂SO₄) yields the final product. Key parameters include maintaining anhydrous conditions and stoichiometric control to minimize side reactions .

- Analytical Validation : Reaction progress is monitored via TLC or HPLC, with final purification by recrystallization or column chromatography .

Q. How can researchers ensure the purity of Methyl 2-(chlorosulfonyl)-6-methylbenzoate, and what analytical techniques are recommended?

- Purity Assurance : Use high-resolution LC-MS or GC-MS to detect impurities (<2%). Certificates of Analysis (COA) should include batch-specific data on residual solvents and byproducts .

- Techniques :

- NMR Spectroscopy : Confirm structural integrity via ¹H/¹³C NMR, focusing on the chlorosulfonyl (–SO₂Cl) peak at δ ~3.8–4.2 ppm and methyl ester resonance at δ ~3.3 ppm .

- Mass Spectrometry : Exact mass analysis (theoretical m/z 234.00205) ensures molecular identity .

Q. What are the primary applications of this compound in organic synthesis?

- Utility : The chlorosulfonyl group acts as a versatile electrophile in nucleophilic substitutions (e.g., forming sulfonamides or sulfonate esters). Its benzoate backbone is used in meta-C–H activation for synthesizing complex aromatic derivatives .

Advanced Research Questions

Q. How does the reactivity of the chlorosulfonyl group vary under different reaction conditions (e.g., polar vs. non-polar solvents)?

- Mechanistic Insights : In polar aprotic solvents (e.g., DMF), the –SO₂Cl group undergoes rapid nucleophilic substitution with amines or alcohols. In non-polar media, reactivity decreases due to reduced solvation, requiring catalysts like DMAP .

- Case Study : Substitution with trifluoroethyl thiol in THF yielded a sulfonyl sulfide derivative at 60% efficiency, highlighting solvent-dependent selectivity .

Q. What strategies mitigate instability issues during storage or handling of Methyl 2-(chlorosulfonyl)-6-methylbenzoate?

- Stability Protocols : Store under inert gas (Ar/N₂) at –20°C to prevent hydrolysis. Use desiccants to avoid moisture-induced decomposition. Purity >97% (by HPLC) reduces side reactions during downstream applications .

Q. How can researchers design derivatives of this compound for targeted bioactivity studies?

- Derivatization Approach : Replace the methyl ester with bioisosteres (e.g., ethyl or benzyl esters) to modulate lipophilicity. Introduce fluorinated groups at the 6-methyl position to enhance metabolic stability, as seen in analogues with trifluoroethoxy substituents .

Q. How should contradictory data on reaction yields or purity be resolved?

- Troubleshooting : Discrepancies in reported yields (e.g., 60–75%) may arise from variations in stoichiometry or workup methods. Cross-validate using orthogonal techniques:

- XRD : Confirm crystalline structure to rule out polymorphic impurities .

- Elemental Analysis : Verify C/H/N/S ratios to assess batch consistency .

Q. What computational tools aid in predicting the reactivity or spectroscopic properties of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.